3-((2,3-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
3-((2,3-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include heating the mixture to a temperature of around 100°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-((2,3-Difluorophenoxy)methyl)benzoic acid.
Reduction: 3-((2,3-Difluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2,3-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-((2,3-Difluorophenoxy)methyl)benzaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various transformations. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of aldehydes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((2,4-Difluorophenoxy)methyl)benzaldehyde
- 3-((2,5-Difluorophenoxy)methyl)benzaldehyde
- 3-((2,6-Difluorophenoxy)methyl)benzaldehyde
Uniqueness
3-((2,3-Difluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
3-[(2,3-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-2-6-13(14(12)16)18-9-11-4-1-3-10(7-11)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEPLCUTRUAJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)COC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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